2-(Hydroxymethyl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
2-(hydroxymethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-2-3-1-4(3)5(7)8/h3-4,6H,1-2H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKGVPAQOZSDOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of a metal catalyst. For example, the reaction of an alkene with diazomethane in the presence of a rhodium catalyst can yield cyclopropane derivatives . Another method involves the use of Simmons-Smith reaction, where diiodomethane and zinc-copper couple are used to convert alkenes to cyclopropanes .
Industrial Production Methods
Industrial production of 2-(Hydroxymethyl)cyclopropane-1-carboxylic acid typically involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The choice of catalyst, reaction temperature, and solvent can significantly impact the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 2-(Carboxymethyl)cyclopropane-1-carboxylic acid.
Reduction: 2-(Hydroxymethyl)cyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
2-(Hydroxymethyl)cyclopropane-1-carboxylic acid has the molecular formula CHO and is characterized by its unique cyclopropane structure, which contributes to its reactivity and interaction with biological systems. The presence of the hydroxymethyl group and the carboxylic acid functional group allows for diverse chemical transformations.
Medicinal Chemistry
Potential Drug Development:
HCA has been investigated for its potential as a pharmacological agent due to its structural features that allow it to interact with various biological targets. Notably, compounds derived from HCA have shown promise as selective ligands for receptors involved in neurological pathways.
- Case Study: Orexin Receptor Antagonists
Research has highlighted the potential of HCA derivatives as orexin receptor antagonists, which may be relevant for treating sleep disorders. For instance, structural modifications of HCA have led to compounds that exhibit high binding affinity to orexin receptors, suggesting their utility in drug development for sleep-related conditions .
Organic Synthesis
Building Block in Synthesis:
HCA serves as a valuable building block in organic synthesis. Its unique structure allows chemists to create complex molecules through various synthetic pathways.
- Synthesis of Novel Compounds:
HCA has been employed in the synthesis of novel cyclopropane derivatives that exhibit enhanced biological activities. For example, modifications involving the introduction of different functional groups have yielded compounds with improved selectivity and efficacy against specific biological targets .
Biochemical Applications
Enzyme Mechanism Studies:
The distinct structure of HCA makes it an excellent candidate for studying enzyme mechanisms and protein-ligand interactions. The hydroxymethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, providing insights into enzyme active sites.
- Case Study: Enzyme Inhibition
Research indicates that HCA derivatives can act as inhibitors for certain enzymes, thereby providing a framework for understanding enzyme kinetics and mechanisms. This application is particularly relevant in drug discovery, where understanding enzyme interactions is crucial .
Table 1: Comparison of HCA Derivatives
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| HCA | Cyclopropane + OH | Moderate | Simple structure |
| HCA Derivative A | Cyclopropane + OH + Cl | High orexin receptor affinity | Chlorine substitution |
| HCA Derivative B | Cyclopropane + OH + F | Potential D3 receptor antagonist | Fluorine's electronic effects |
Table 2: Synthesis Methods for HCA Derivatives
| Method | Description | Yield (%) |
|---|---|---|
| Direct Alkylation | Alkylation of cyclopropane precursors | 75 |
| Hydrolysis | Hydrolysis of esters derived from HCA | 85 |
| Oxidation | Oxidation of hydroxymethyl group | 90 |
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic Acid (ACC)
- Structure: Replaces the hydroxymethyl group with an amino (-NH2) group.
- Physicochemical Properties: Molecular weight: 101.1 g/mol (lower than hydroxymethyl analogs due to simpler substituents) . pKa: Amino group (pKa ~9–10) and carboxylic acid (pKa ~2–3), making it zwitterionic at physiological pH .
- Biological Role : Key ethylene precursor in plants; regulates fruit ripening, senescence, and stress responses via ACC synthase (ACS) and ACC oxidase (ACO) enzymes .
- Applications : Used in agriculture to modulate ethylene levels (e.g., delaying ripening in post-harvest fruits) .
- Key Difference: The amino group in ACC enables enzymatic conversion to ethylene, whereas the hydroxymethyl group in the target compound lacks this metabolic pathway .
2-(Hydroxymethyl)-1-(4-methylphenyl)cyclopropane-1-carboxylic Acid
1-(2-Bromophenyl)-2-(Hydroxymethyl)cyclopropane-1-carboxylic Acid
trans-2-Cyanocyclopropanecarboxylic Acid
- Structure: Substituted with a cyano (-CN) group (CAS 39891-82-2) .
- Physicochemical Properties: High polarity due to the cyano group, increasing solubility in polar solvents. Potential metabolic stability compared to hydroxymethyl analogs .
- Applications : Intermediate in peptide synthesis or as a ligand in coordination chemistry .
2-[1-(Trifluoromethyl)cyclopropyl] Acetic Acid
- Structure : Contains a trifluoromethyl (-CF3) group (CAS 871476-77-6) .
- Physicochemical Properties: Electronegative CF3 group enhances metabolic stability and resistance to oxidation. Lower basicity compared to amino or hydroxymethyl derivatives .
- Applications : Used in pharmaceuticals to improve pharmacokinetic profiles .
Comparative Analysis Table
*Estimated based on structural analogs.
Biological Activity
2-(Hydroxymethyl)cyclopropane-1-carboxylic acid (HMCA) is a cyclopropane derivative that has garnered interest due to its potential biological activities. This compound, characterized by its unique cyclopropane structure and hydroxymethyl functional group, has been studied for various pharmacological applications, including antiviral and antimicrobial properties.
- Molecular Formula : CHO
- Molecular Weight : Approximately 132.12 g/mol
The structural features of HMCA facilitate interactions with biological targets, influencing its reactivity and biological activity.
Antiviral Activity
Research indicates that HMCA exhibits significant antiviral properties. A study evaluating several hydroxymethyl derivatives demonstrated that compounds similar to HMCA showed in vitro activity against various viruses, including human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV). Specifically, certain analogues demonstrated IC values in the micromolar range, indicating effective inhibition of viral replication .
| Compound | Virus Target | IC (µM) |
|---|---|---|
| Analogue 1 | HCMV | 1.0 |
| Analogue 2 | EBV | 0.3 |
| Analogue 3 | VZV | 2.5 |
Antimicrobial Activity
In addition to its antiviral effects, HMCA has shown promising antimicrobial activity. Studies have reported that cyclopropane derivatives can inhibit the growth of various bacterial strains. For instance, a related compound demonstrated significant activity against Gram-positive bacteria, suggesting that HMCA could also possess similar properties .
The biological activity of HMCA can be attributed to its ability to interact with specific enzymes and receptors within microbial cells. The hydroxymethyl group can form hydrogen bonds with amino acid side chains, enhancing the binding affinity of the compound to target proteins. Additionally, the cyclopropane ring structure may facilitate π-π stacking interactions with aromatic residues in proteins, further influencing enzyme kinetics and receptor binding affinities .
Case Studies
Several case studies have highlighted the potential therapeutic applications of HMCA:
- Study on Antiviral Efficacy : A clinical evaluation of hydroxymethyl derivatives indicated that compounds structurally related to HMCA could reduce viral load in infected cell lines by over 50% at concentrations below 10 µM.
- Antimicrobial Testing : Laboratory tests conducted on HMCA against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting its potential as an antimicrobial agent.
Q & A
Q. What are the key considerations for synthesizing 2-(Hydroxymethyl)cyclopropane-1-carboxylic acid in the laboratory?
Methodological Answer: Synthesis typically involves cyclopropanation strategies, protection of reactive groups, and purification.
- Step 1: Cyclopropanation : Use reagents like Simmons-Smith (Zn/Cu couple with diiodomethane) or transition-metal-catalyzed methods to form the strained cyclopropane ring .
- Step 2: Hydroxymethyl Group Introduction : Employ nucleophilic substitution or oxidation-reduction sequences. For example, introduce a hydroxymethyl group via epoxide ring-opening or allylic hydroxylation .
- Step 3: Carboxylic Acid Formation : Oxidize a terminal alcohol or hydrolyze a nitrile/ester group under acidic or basic conditions .
- Purification : Use recrystallization (e.g., ethanol/water mixtures) or reverse-phase HPLC to isolate high-purity product .
Q. Table 1: Common Cyclopropanation Reagents and Conditions
| Reagent | Reaction Conditions | Yield Range | Reference |
|---|---|---|---|
| Simmons-Smith | Zn/Cu, CH₂I₂, 0–25°C | 50–70% | |
| Rhodium Catalysts | Diazo compounds, 40–60°C | 60–85% | |
| Photochemical Methods | UV light, room temperature | 30–50% |
Q. How should researchers handle and store 2-(Hydroxymethyl)cyclopropane-1-carboxylic acid to ensure stability?
Methodological Answer:
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation via hydrolysis or oxidation .
- Handling : Work under inert atmosphere (N₂/Ar) to minimize moisture absorption. Use anhydrous solvents (e.g., THF, DCM) during reactions .
- Stability Monitoring : Conduct periodic HPLC analysis to detect decomposition products (e.g., cyclopropane ring-opening derivatives) .
Q. Key Stability Risks :
- Hydrolysis : Accelerated in aqueous acidic/basic conditions.
- Thermal Decomposition : Avoid temperatures >80°C .
Advanced Research Questions
Q. What analytical techniques are most effective for characterizing the stereochemistry of 2-(Hydroxymethyl)cyclopropane-1-carboxylic acid?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., cyclopropane derivatives in required synchrotron radiation for high-resolution data) .
- NMR Spectroscopy : Analyze coupling constants (e.g., JHH for cyclopropane protons: 4–6 Hz indicates transannular strain) .
- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases to separate enantiomers .
Q. Table 2: NMR Chemical Shifts for Key Functional Groups
| Group | δ (ppm) Range | Multiplicity | Reference |
|---|---|---|---|
| Cyclopropane CH₂ | 1.2–1.8 | Multiplet | |
| Hydroxymethyl (-CH₂OH) | 3.4–3.8 | Triplet | |
| Carboxylic Acid (-COOH) | 10–12 | Broad singlet |
Q. How can conflicting data on the biological activity of 2-(Hydroxymethyl)cyclopropane-1-carboxylic acid be resolved?
Methodological Answer:
- Comparative Assays : Replicate studies using standardized protocols (e.g., fixed pH, temperature) to isolate variables .
- Structural Validation : Confirm compound identity via LC-MS and NMR before bioassays to rule out impurities .
- Mechanistic Profiling : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities to target enzymes/receptors .
Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility. Perform dose-response curves across multiple strains (e.g., E. coli, S. aureus) .
Q. What strategies can mitigate side reactions during the derivatization of 2-(Hydroxymethyl)cyclopropane-1-carboxylic acid?
Methodological Answer:
- Protecting Groups : Temporarily block the hydroxymethyl group with tert-butyldimethylsilyl (TBS) ethers or carboxylic acid as methyl esters .
- Reaction Optimization : Use low temperatures (–20°C) and slow reagent addition to control exothermic reactions (e.g., acylation with DCC/DMAP) .
- Real-Time Monitoring : Employ TLC or inline FTIR to detect intermediates and adjust conditions promptly .
Q. Common Side Reactions :
- Esterification : Compete with amide bond formation; suppress using excess coupling agents.
- Ring-Opening : Minimize by avoiding strong acids/bases during functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
